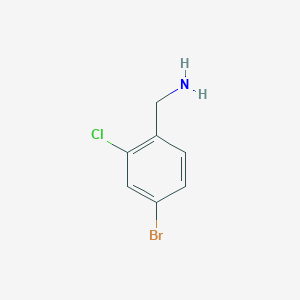

(4-ブロモ-2-クロロフェニル)メタナミン

概要

説明

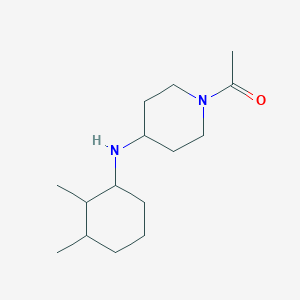

The compound "(4-Bromo-2-chlorophenyl)methanamine" is a chemical that is not directly mentioned in the provided papers, but it is structurally related to the compounds discussed in the two studies. The first paper describes the synthesis of a compound that includes a chloro and bromo substituent on a cyclopentanone ring, which is a part of a larger indanone structure . The second paper discusses the synthesis of a compound with a bromo and chloro substituent on a phenyl ring, which is structurally similar to the compound of interest . These studies provide insights into the chemical behavior and synthesis of halogenated aromatic compounds, which can be relevant to understanding "(4-Bromo-2-chlorophenyl)methanamine".

Synthesis Analysis

The synthesis of related compounds involves multi-step procedures. In the first paper, the synthesis of 4-chloro-1-indanone from 2-chlorobenzaldehyde is described, followed by selective bromination to produce mono- and dibromo derivatives . The second paper outlines a 7-step synthesis process starting from a halogenated methanone to produce enantiomerically pure diarylethanes . Although the exact synthesis of "(4-Bromo-2-chlorophenyl)methanamine" is not detailed, these papers suggest that a similar multi-step approach, including halogenation and functional group transformations, would be required.

Molecular Structure Analysis

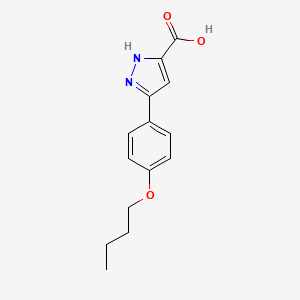

The molecular structure of "(4-Bromo-2-chlorophenyl)methanamine" would consist of a phenyl ring with bromo and chloro substituents, and an amine group attached to the ring. The papers provide information on the molecular structures of similar compounds, with the second paper detailing the absolute configurations of enantiomers determined by single-crystal X-ray diffractions . This suggests that if "(4-Bromo-2-chlorophenyl)methanamine" were to be synthesized, similar analytical techniques could be used to determine its molecular structure and stereochemistry.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include bromination, cyanation, reduction, and resolution of enantiomers . These reactions are indicative of the types of chemical transformations that "(4-Bromo-2-chlorophenyl)methanamine" might undergo. For instance, the amine group could be involved in reactions such as acylation or alkylation, and the halogen substituents could participate in further substitution reactions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "(4-Bromo-2-chlorophenyl)methanamine" are not directly reported in the papers, the properties of structurally similar compounds can provide some insights. The presence of halogen atoms would likely influence the compound's boiling point, density, and solubility. The amine group could contribute to the compound's basicity and its ability to form salts with acids. The papers suggest that the synthesis and characterization of such compounds are feasible and that their physical and chemical properties can be systematically studied .

科学的研究の応用

有機非線形光学結晶の合成

(4-ブロモ-2-クロロフェニル)メタナミンは、有機非線形光学結晶の成長に使用されます。 これらの結晶は、光スイッチや周波数変換器などのデバイスで光を変調できるため、フォトニクスやオプトエレクトロニクスにおける応用にとって重要です .

マラリア治療薬の開発

この化合物は、マラリア治療薬の合成における前駆体として同定されています。 特に、(4-ブロモ-2-クロロフェニル)メタナミンの誘導体は、マラリアの無性期と配偶子期両方に二重の活性を示し、さらなる生物学的調査のための有望な候補となっています .

結晶学における化学フィンガープリント

強力な分子内水素結合やベンゼン環間の特定の二面角など、(4-ブロモ-2-クロロフェニル)メタナミン誘導体の独自の構造的特徴により、分子間相互作用や配列を理解するための結晶学的調査に使用できます .

有機リン系農薬の代謝

(4-ブロモ-2-クロロフェニル)メタナミンの代謝産物は、有機リン系農薬の分解経路における生物学的に不活性な副産物として検出されています。 これらの代謝産物を研究することで、農薬の環境運命と分解を理解するのに役立ちます .

酵素触媒共重合

この化合物は、酵素触媒共重合反応に関与しています。 例えば、真菌性ラッカーゼの存在下でフェノールと反応させて共重合体を形成することができ、これは生分解性材料やグリーンケミストリーにおける潜在的な用途を有しています .

材料科学と化学合成

(4-ブロモ-2-クロロフェニル)メタナミンは、材料科学と化学合成の研究者によって使用される、希少でユニークな化学物質のコレクションの一部です。 これは、さまざまな化学反応や複雑な分子の合成のためのビルディングブロックとして役立ちます .

Safety and Hazards

特性

IUPAC Name |

(4-bromo-2-chlorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClN/c8-6-2-1-5(4-10)7(9)3-6/h1-3H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDCCCALUDZWGIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649507 | |

| Record name | 1-(4-Bromo-2-chlorophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

771574-32-4 | |

| Record name | 1-(4-Bromo-2-chlorophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-bromo-2-chlorophenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(bromomethyl)-2-ethoxyphenyl]-2H-1,2,3-benzotriazole](/img/structure/B1293069.png)

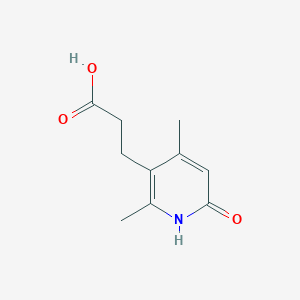

![3-[3-acetyl-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1293070.png)

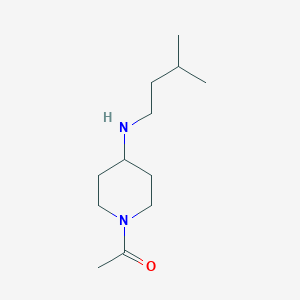

![1-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1293079.png)

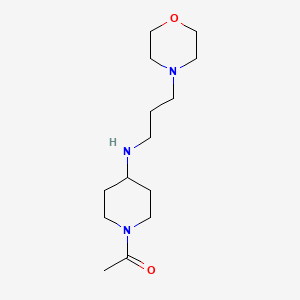

![5-Methyl-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylic acid](/img/structure/B1293087.png)